molecular formula C12H13NO2S B2993955 methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thiophenecarboxylate CAS No. 478077-85-9

methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thiophenecarboxylate

Cat. No.: B2993955
CAS No.: 478077-85-9
M. Wt: 235.3
InChI Key: IHRKHWITDNTYIN-UHFFFAOYSA-N
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Description

Methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thiophenecarboxylate: is a complex organic compound featuring a pyrrole ring fused with a thiophene ring, and a carboxylate ester group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2,5-dimethylpyrrole and thiophene-3-carboxylic acid.

  • Reaction Conditions: The reaction involves a coupling process, often facilitated by a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form the corresponding carboxylic acid.

  • Reduction: Reduction reactions can convert the carboxylate group to an alcohol.

  • Substitution: Substitution reactions at the pyrrole or thiophene rings can introduce various functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: 2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thiophenecarboxylic acid.

  • Reduction: 2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thiophenemethanol.

  • Substitution: Various substituted pyrroles and thiophenes.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic molecules. Biology: It has shown potential as a bioactive molecule, interacting with various biological targets. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of diseases such as cancer and microbial infections. Industry: Its unique properties make it valuable in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • 2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol: A related compound with an alcohol group instead of a carboxylate.

  • (2,5-Dimethyl-1H-pyrrol-1-yl)acetic acid: Another related compound with a carboxylic acid group instead of an ester.

Uniqueness: Methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thiophenecarboxylate stands out due to its combination of pyrrole and thiophene rings, which provides unique chemical and biological properties compared to its analogs.

Properties

IUPAC Name

methyl 2-(2,5-dimethylpyrrol-1-yl)thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S/c1-8-4-5-9(2)13(8)11-10(6-7-16-11)12(14)15-3/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHRKHWITDNTYIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(C=CS2)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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